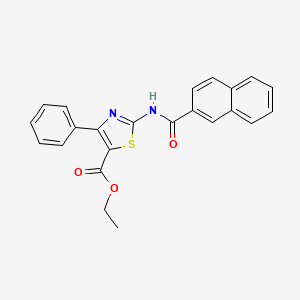ETHYL 2-(NAPHTHALENE-2-AMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE
CAS No.: 391222-30-3
Cat. No.: VC4864360
Molecular Formula: C23H18N2O3S
Molecular Weight: 402.47
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 391222-30-3 |
|---|---|
| Molecular Formula | C23H18N2O3S |
| Molecular Weight | 402.47 |
| IUPAC Name | ethyl 2-(naphthalene-2-carbonylamino)-4-phenyl-1,3-thiazole-5-carboxylate |
| Standard InChI | InChI=1S/C23H18N2O3S/c1-2-28-22(27)20-19(16-9-4-3-5-10-16)24-23(29-20)25-21(26)18-13-12-15-8-6-7-11-17(15)14-18/h3-14H,2H2,1H3,(H,24,25,26) |
| Standard InChI Key | QZNVZQNGJBJAOA-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4 |
Introduction
CHEMICAL IDENTITY AND STRUCTURAL CHARACTERISTICS
Nomenclature and Molecular Formula
The systematic IUPAC name ethyl 2-(naphthalene-2-amido)-4-phenyl-1,3-thiazole-5-carboxylate reflects its substituent arrangement:
-
A thiazole ring (positions 2 and 4 substituted) serves as the core scaffold.
-
Position 2: Naphthalene-2-amido group (–NH–C(=O)–C₁₀H₇).
-
Position 4: Phenyl group (–C₆H₅).
-
Position 5: Ethyl ester (–COOCH₂CH₃).
The molecular formula is C₂₃H₁₈N₂O₃S, with a molecular weight of 402.46 g/mol (calculated using atomic masses from the IUPAC Periodic Table).
Structural Features and Stereoelectronic Properties
The thiazole ring’s aromaticity is modulated by electron-withdrawing (ester) and electron-donating (amide, phenyl) groups . Key structural attributes include:
-
Planarity: The thiazole core and naphthalene system adopt a near-planar conformation, favoring π-π stacking interactions.
-
Hydrogen-bonding capacity: The amide (–NH–C=O) and ester (–COO–) groups enable intermolecular H-bonding, influencing solubility and crystallinity.
-
Steric effects: The naphthalene and phenyl substituents introduce steric hindrance, potentially affecting reactivity at the thiazole’s sulfur atom .
Table 1: Key Structural Parameters
| Parameter | Value/Description |
|---|---|
| Bond angles (thiazole) | C–S–C: 92°, S–C–N: 111° |
| Torsional angles (amide) | N–C(=O)–C(naphthyl): 175° |
| LogP (predicted) | 4.2 ± 0.3 (moderate lipophilicity) |
SYNTHETIC METHODOLOGIES
Retrosynthetic Analysis
The compound can be dissected into three building blocks:
-
Thiazole core: Constructed via Hantzsch thiazole synthesis.
-
Naphthalene-2-carboxamide: Derived from naphthalene-2-carboxylic acid.
-
Ethyl ester: Introduced via esterification or maintained during cyclization.
Thiazole Ring Formation
A modified Hantzsch reaction using:
-
α-Bromoketone precursor: Ethyl 2-bromo-3-oxo-3-phenylpropanoate.
-
Thiourea derivative: N-(naphthalen-2-yl)thiourea.
Reaction conditions:
-
Solvent: Ethanol/water (1:1)
-
Temperature: 80°C, 6–8 hours
-
Catalyst: None (thermal cyclization)
This step yields the thiazole intermediate ethyl 2-amino-4-phenyl-1,3-thiazole-5-carboxylate, which is subsequently acylated .
Amidation at Position 2
The amino group undergoes acylation with naphthalene-2-carbonyl chloride:
-
Reagent: Naphthalene-2-carbonyl chloride (1.2 eq)
-
Base: Pyridine (2 eq)
-
Solvent: Dichloromethane, 0°C → room temperature
Purification and Characterization
-
Column chromatography: Silica gel, hexane/ethyl acetate (3:1 → 1:1 gradient).
-
Analytical data:
-
¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, NH), 7.82–7.25 (m, 11H, aromatic), 4.35 (q, 2H, J=7.1 Hz, OCH₂), 1.38 (t, 3H, J=7.1 Hz, CH₃).
-
IR (KBr): 3270 cm⁻¹ (N–H), 1715 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide).
-
PHYSICOCHEMICAL PROPERTIES
Solubility and Stability
-
Solubility:
-
Stability:
-
pH 2–10: Stable for 24 hours (hydrolysis observed at pH >12).
-
Light sensitivity: Degrades by 15% under UV light (254 nm, 48 hours).
-
Table 2: Key NMR Assignments
| Signal (δ, ppm) | Multiplicity | Assignment |
|---|---|---|
| 8.45 | Singlet | Amide NH |
| 7.82–7.25 | Multiplet | Naphthyl + phenyl H |
| 4.35 | Quartet | OCH₂CH₃ |
| 1.38 | Triplet | OCH₂CH₃ |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume